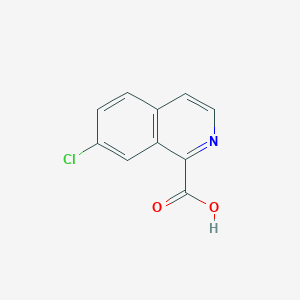

7-Chloroisoquinoline-1-carboxylic acid

Übersicht

Beschreibung

7-Chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 7-Chloroisoquinoline-1-carboxylic acid involves treating Cap-138 with a 5N sodium hydroxide solution. The resulting suspension is heated at 85°C for 4 hours, cooled to 25°C, diluted with dichloromethane, and acidified with 1N hydrochloric acid. The organic phase is separated, washed with brine, dried over Na2SO4, concentrated to volume, and filtered to afford Cap-138 .Molecular Structure Analysis

The molecular weight of 7-Chloroisoquinoline-1-carboxylic acid is 207.61 g/mol . The InChI code is 1S/C10H6ClNO2/c11-7-2-1-6-3-4-12-9 (10 (13)14)8 (6)5-7/h1-5H, (H,13,14) .Physical And Chemical Properties Analysis

7-Chloroisoquinoline-1-carboxylic acid has a molecular weight of 207.61 g/mol . It is a solid at room temperature . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Antioxidative and Prooxidative Effects

- 7-Chloroisoquinoline derivatives, including those related to 7-Chloroisoquinoline-1-carboxylic acid, have been studied for their antioxidative or prooxidative effects. These effects are observed against free-radical-initiated peroxidation, such as hemolysis of human erythrocytes. The research found that the presence of electron-attracting groups in these compounds influences their role as antioxidants or prooxidants (Liu, Han, Lin, & Luo, 2002).

Synthesis and Antimicrobial Activity

- 7-Chloroisoquinoline-1-carboxylic acid derivatives have been synthesized for antimicrobial purposes. Research on microwave-irradiated synthesis of these compounds shows that they exhibit significant in vitro antimicrobial activity against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).

Multicomponent Crystal Formation

- Research into the crystallization of 7-Chloroquinolines with carboxylic acid coformers has led to the formation of new multicomponent crystalline materials. These studies are significant in the field of crystal growth and design, particularly for potential antiplasmodial agents (Clements et al., 2019).

Intramolecular Proton Relay Systems

- Investigations into the excited-state intramolecular double proton transfer (ESIDPT) involving compounds like 7-Hydroxyquinoline-8-carboxylic acid, which is structurally related to 7-Chloroisoquinoline-1-carboxylic acid, have been conducted. This research provides insights into the fundamental understanding of proton relay systems in the electronic excited state (Tang et al., 2011).

Photodegradation in Aqueous Systems

- The photodegradation of quinolinecarboxylic herbicides, structurally related to 7-Chloroisoquinoline-1-carboxylic acid, has been explored. This includes the study of their stability and degradation under various light conditions, which is crucial for understanding their environmental impact (Pinna & Pusino, 2012).

Safety and Hazards

Wirkmechanismus

Mode of Action

Isoquinolines, a class of compounds to which 7-chloroisoquinoline-1-carboxylic acid belongs, are known to interact with various biological targets and induce changes in cellular processes .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Action Environment

It is known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

7-chloroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMPFNMUGIMORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731397 | |

| Record name | 7-Chloroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroisoquinoline-1-carboxylic acid | |

CAS RN |

552850-71-2 | |

| Record name | 7-Chloroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

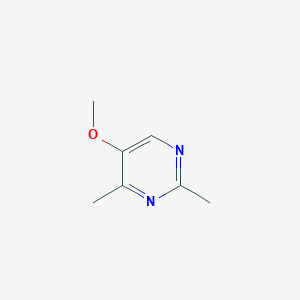

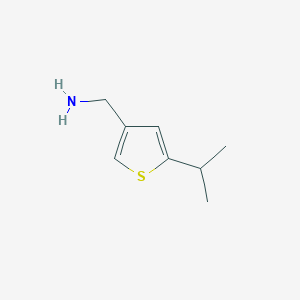

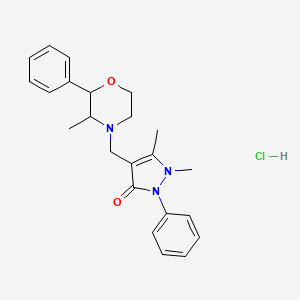

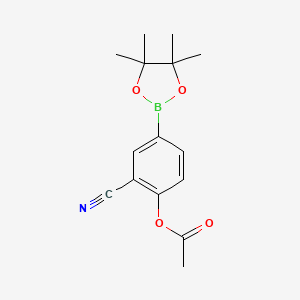

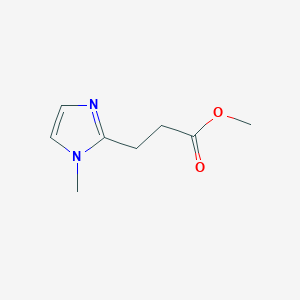

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)